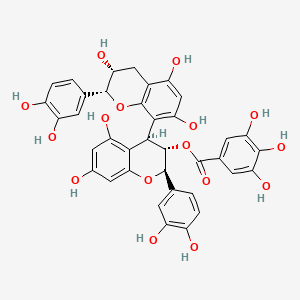

procyanidin B4 3-O-gallate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Procyanidin B4 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B4. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B4.

Aplicaciones Científicas De Investigación

Cancer Chemoprevention

Procyanidin B4 3-O-gallate has shown significant promise in cancer chemoprevention through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated its ability to target nuclear transcription factor kappa B (NF-κB) and activator protein-1 (AP1), leading to reduced cell viability in prostate cancer cells .

- Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in various cancer cell lines, such as BIU87 and BxPC-3 cells. This is mediated by the downregulation of cyclin D1 and CDK4, which are crucial for cell cycle progression .

- Inhibition of Tumor Promoters : In a study focusing on grape seed polyphenols, it was found that procyanidins possess high anti-tumor-promoting activity due to their strong antioxidant effects, which can inhibit lipid peroxidation and reduce tumorigenesis .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy:

- Radical Scavenging Activity : The presence of the galloyl group significantly enhances the radical scavenging activity of this compound. In assays measuring DPPH radical scavenging activity, galloyl-substituted procyanidins exhibited superior performance compared to their non-galloyl counterparts .

- Protection Against Oxidative Stress : The compound has been shown to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation, which is crucial for maintaining cellular integrity and function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound:

- Cell Viability in Neurodegenerative Models : In models of neurodegeneration using PC12 cells, this compound demonstrated protective effects against oxidative stress-induced cell death. It modulated the expression of apoptotic proteins such as Bax and Bcl-2, promoting cell survival .

- Impact on Neuroinflammation : The compound also exhibits anti-inflammatory properties that may contribute to its neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .

Case Studies and Experimental Findings

Propiedades

Fórmula molecular |

C37H30O16 |

|---|---|

Peso molecular |

730.6 g/mol |

Nombre IUPAC |

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1 |

Clave InChI |

BXWABJPTCUDBMM-RJPGRGRJSA-N |

SMILES isomérico |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.